![molecular formula C19H17N5O2S B2682733 3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide CAS No. 1286706-23-7](/img/structure/B2682733.png)
3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14N6. It has a molecular weight of 266.30 g/mol . The compound is also known by other names such as Maybridge1_006172, HMS559A12, CCG-45751, and SR-01000635501-1 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H14N6/c1-19(2)10-15-12-8-9-13-16-17-14(20(13)18-12)11-6-4-3-5-7-11/h3-10H,1-2H3 . The Canonical SMILES string is CN©C=NC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 . These strings provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.30 g/mol. It has an XLogP3-AA value of 1.4, which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are both 266.12799447 g/mol. The compound has a topological polar surface area of 58.7 Ų. It has 20 heavy atoms. The compound has a complexity of 339 .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds synthesized from related structures have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using diffusion methods. These compounds showed promising antimicrobial properties, which suggests their potential application in developing new antimicrobial agents (Hassan, 2013).
Antitumor Activity
Another area of application is in antitumor research, where derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, such as PC-3 prostate cancer and A-549 lung cancer cells. Certain compounds displayed potent antitumor activities and were able to induce apoptosis in cancer cells through mechanisms like cell cycle arrest, showcasing their potential as leads for developing new anticancer drugs (Fares et al., 2014).
Anti-HIV and Anticancer Properties
Research on similar sulfonamide compounds has revealed moderate to high anti-HIV activity and moderate anticancer effects. These findings indicate the possible use of these derivatives in creating therapies targeting HIV and certain cancers, offering a path toward novel treatment options (Brzozowski, 1998).
Orientations Futures
The future directions for research on “3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in various therapeutic areas . Additionally, more research could be done to elucidate the synthesis process and chemical reactions involving this compound.
Mécanisme D'action
Target of action
Compounds with a triazolo[4,3-b]pyridazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . Therefore, the targets of “3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of action
Compounds with a triazolo[4,3-b]pyridazine core are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with triazolo[4,3-b]pyridazine compounds, it’s likely that multiple pathways are involved .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds .
Result of action
Based on the activities of related compounds, it could potentially have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and more .
Propriétés
IUPAC Name |
3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-8-9-16(12-14(13)2)27(25,26)23-17-10-11-18-20-21-19(24(18)22-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVPZKPFMANOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


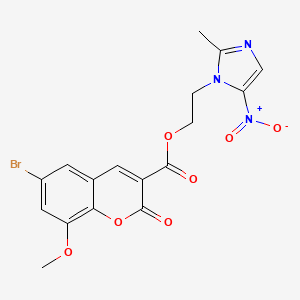
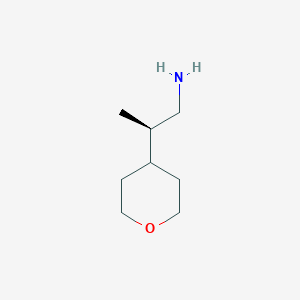
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)
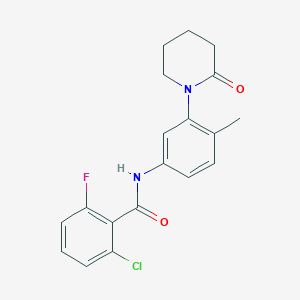
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)
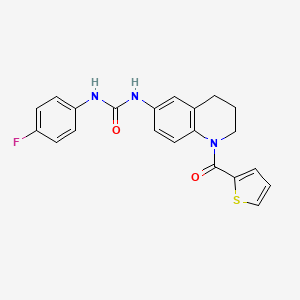
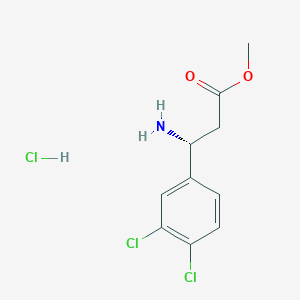
![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
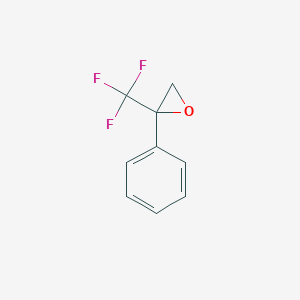
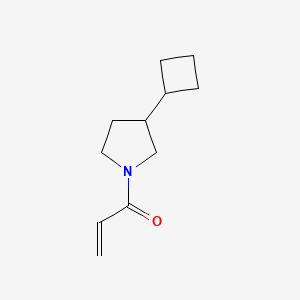
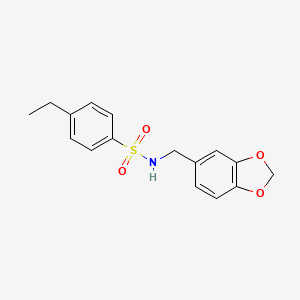
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)